DL-Tartaric acid

Catalog No.
S604549
CAS No.
526-83-0
M.F
C4H6O6
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tartaric acid

CAS Number

526-83-0

Product Name

DL-Tartaric acid

IUPAC Name

2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)O

Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
  • Acidity and Flavor: Tartaric acid contributes to the sour taste of various foods and beverages. In grapes, it plays a crucial role in their characteristic flavor profile . It also acts as a natural acidulant in carbonated drinks, candies, and jellies, enhancing flavor and aiding in preservation .
  • Antioxidant Properties: Tartaric acid exhibits antioxidant activity, potentially contributing to the overall health benefits of foods containing it . This property might contribute to extending the shelf life of certain food items.

Pharmaceutical Applications

Tartaric acid and its derivatives have various applications in pharmaceutical research:

  • Drug Formulation: Due to its acidic properties, tartaric acid, in combination with other acids like citric acid, can improve the taste and stability of oral medications .
  • Effervescent Salts: Tartaric acid, combined with other ingredients like baking soda, forms the basis of effervescent salts. These are used in medication delivery due to their ability to dissolve rapidly and create a fizzy sensation .
  • Antimicrobial Activity: Studies suggest that tartaric acid might possess antimicrobial properties, potentially effective against certain bacteria and fungi . However, further research is needed to confirm its efficacy and potential therapeutic applications.

Industrial Applications

Beyond food and pharmaceuticals, tartaric acid has applications in various scientific research fields:

  • Chelating Agent: Tartaric acid can bind to metal ions, forming a complex. This ability makes it useful in industries like agriculture, where it can chelate micronutrients in fertilizers, making them more readily available to plants .
  • Metal Cleaning: Tartaric acid can effectively clean and polish metal surfaces, particularly those made of aluminum, copper, and iron, due to its chelating properties . This makes it valuable in various industrial cleaning applications.
  • Organic Synthesis: Tartaric acid acts as a valuable starting material or intermediate in the synthesis of various organic molecules with potential applications in pharmaceuticals, materials science, and other fields .

DL-Tartaric acid, chemically known as 2,3-dihydroxybutanedioic acid, is an organic compound with the molecular formula C4H6O6C_4H_6O_6 and a molecular weight of 150.09 g/mol. It exists as a white crystalline powder or colorless crystals and is highly soluble in water and ethanol but only slightly soluble in ether . This compound is a racemic mixture of the two enantiomers: L-(+)-tartaric acid and D-(−)-tartaric acid, which are mirror images of each other. The presence of two chiral centers in its structure gives rise to three stereoisomers: L-tartaric acid, D-tartaric acid, and meso-tartaric acid .

In biological systems, tartaric acid plays a role in regulating cellular pH and can act as an antioxidant by scavenging free radicals []. However, the specific mechanisms of action depend on the context and require further research.

Safety Data:

  • Median lethal dose (LD50): 7.5 g/kg (oral, rat)

  • Reaction with Sodium Bicarbonate: DL-Tartaric acid reacts with sodium bicarbonate to produce carbon dioxide gas, indicating its acidic properties .
  • Oxidation: In the presence of hydrogen peroxide and a ferrous salt, DL-tartaric acid can be oxidized to produce dihydroxymaleic acid. Further oxidation can convert dihydroxymaleic acid to tartronic acid using nitric acid .
  • Formation of Salts: DL-tartaric acid can form various salts, such as potassium bitartrate (cream of tartar) when mixed with potassium hydroxide .

DL-Tartaric acid has been shown to exhibit various biological activities. It acts as a human xenobiotic metabolite, indicating its role in metabolic processes within the body. Additionally, it has been identified as a plant metabolite . Its optical activity allows it to interact with polarized light differently depending on the specific isomer present, which can influence biological systems that rely on such interactions.

DL-Tartaric acid can be synthesized through several methods:

  • From Maleic Acid: A common industrial method involves the oxidation of maleic acid using hydrogen peroxide in the presence of potassium tungstate as a catalyst. This process typically yields racemic tartaric acid through multiple steps involving epoxidation and hydrolysis .
  • Thermal Isomerization: Dextro-tartaric acid can be heated in water at approximately 165 °C for two days to form meso-tartaric acid, which can then be separated from residual racemic acids by crystallization due to differing solubility .
  • Hydroxychlorination Method: Maleic anhydride undergoes hydroxyl chlorination followed by hydrolysis under controlled pH conditions to yield tartaric acid .

DL-Tartaric acid has a wide range of applications:

  • Food Industry: It is utilized as an acidity regulator, stabilizer, and emulsifier in various food products. Its ability to react with citric acid also allows it to be used as a food coloring agent .
  • Pharmaceuticals: The compound serves as an excipient in drug formulations and is involved in the synthesis of various pharmaceutical compounds.
  • Winemaking: Naturally occurring in grapes, DL-tartaric acid plays a crucial role in the winemaking process, influencing the taste and stability of wines .

Studies have shown that DL-tartaric acid interacts with various metal ions, such as copper(II) ions in Fehling's solution, where it prevents the formation of insoluble hydroxide salts. This property makes it useful for certain analytical applications and in the food industry where metal ion interactions are critical .

DL-Tartaric acid shares similarities with several other compounds due to its structural characteristics and biological activity. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
L-Tartaric AcidOne enantiomer (optically active)Exhibits optical activity; used in asymmetric synthesis
D-Tartaric AcidMirror image of L-tartaric acidAlso optically active; used similarly
Meso-Tartaric AcidOptically inactive due to internal symmetryDoes not rotate plane-polarized light
Fumaric AcidUnsaturated dicarboxylic acidDifferent reactivity profile; used in polymer production
Maleic AcidGeometric isomer of fumaric acidUsed in the synthesis of various derivatives

DL-Tartaric acid's unique feature lies in its racemic nature, providing both optical activity and versatility in applications across food science, pharmaceuticals, and industrial chemistry. Its ability to form various salts and interact with metal ions further enhances its utility compared to similar compounds.

Physical Description

Dry Powder
Colorless or white solid; [Merck Index] White powder; [MSDSonline]
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 g/mol

Monoisotopic Mass

150.01643791 g/mol

Flash Point

210 °C o.c.

Heavy Atom Count

10

Taste

PLEASANT ACIDULOUS TASTE

Density

1.984 @ 18 °C

LogP

-0.76 (calculated)

Melting Point

173.625 °C
206 °C

GHS Hazard Statements

Aggregated GHS information provided by 630 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 50 of 630 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 580 of 630 companies with hazard statement code(s):;
H315 (29.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (53.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Stress incontinence, female

Pharmacology

Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4
868-14-4
1114-14-3
526-83-0

Wikipedia

Tartaric acid
Tartrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1): ACTIVE
INCOMPATIBILITIES: BECAUSE IT CONTAINS AN ACIDIC HYDROGEN, IT CAN REACT WITH ALKALINE SUBSTANCES. ITS SLIGHT SOLUBILITY SOMETIMES CAUSES DIFFICULTY IN LIQ MIXTURES.

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Modify: 2023-08-15

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